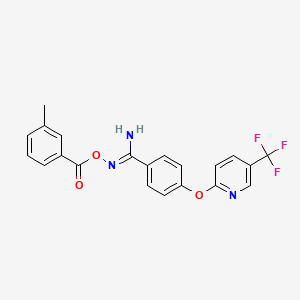![molecular formula C10H19NO3 B6352311 Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate CAS No. 1155159-23-1](/img/structure/B6352311.png)
Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Branched Chain Aldehydes in Foods
Branched aldehydes , including compounds like 2-methyl propanal and 3-methyl butanal, play a significant role in the flavor profiles of various food products. The production and breakdown pathways of these aldehydes, originating from amino acids, are crucial for controlling the formation of desired flavor levels in both fermented and non-fermented food items. Understanding these pathways allows for the enhancement of food flavors through biochemical manipulation (Smit, Engels, & Smit, 2009).
Advances in Biodiesel Combustion Modeling
Research on biodiesel combustion , focusing on chemical kinetic mechanisms, highlights the complexity of modeling biodiesel due to its varied composition. The study of surrogate molecules, including methyl butanoate, reveals the influence of molecular structure on combustion processes. This work is pivotal for developing clean and efficient combustion technologies using alternative fuels, contributing to environmental sustainability (Lai, Lin, & Violi, 2011).
Bio-inspired Adhesive Materials
Bio-inspired adhesives , such as chitosan-catechol, demonstrate significant potential for biomedical applications. Inspired by the robust adhesion capabilities of mussels, which involve catechol-containing amino acids, these materials offer promising solutions for wound healing, tissue sealants, and hemostatic materials. The development of wet-resistant adhesives that mimic natural adhesion processes in challenging environments could revolutionize medical material science (Ryu, Hong, & Lee, 2015).
Levulinic Acid in Drug Synthesis
Levulinic acid , derived entirely from biomass, is recognized for its potential as a key building block in drug synthesis. Its derivatives serve as precursors for synthesizing various high-value chemicals, underscoring the importance of sustainable and cost-effective routes in pharmaceutical manufacturing. This highlights a move towards greener and more sustainable chemical processes in drug development (Zhang et al., 2021).
Xylan Derivatives in Bioseparation
Xylan derivatives have been explored for their potential in non-chromatographic bioseparation processes. Through chemical modification, xylan can be transformed into biopolymer ethers and esters, offering specific properties suitable for the separation and purification of bioactive molecules. This research contributes to developing efficient, green, and scalable bioseparation technologies, critical for the food, cosmetics, and pharmaceutical industries (Petzold-Welcke et al., 2014).
Eigenschaften
IUPAC Name |
methyl 3-(oxolan-2-ylmethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(6-10(12)13-2)11-7-9-4-3-5-14-9/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWWNLMOHOKFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![mal-PEG(4)-[PEG(24)-OMe]3](/img/structure/B6352230.png)
![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)

![Methyl 3-[(2-ethoxyethyl)amino]butanoate](/img/structure/B6352257.png)

![[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B6352275.png)
![t-Butyl 4-[(Z)-(cyanoimino)(methylthio)methyl]piperazine-1-carboxylate](/img/structure/B6352278.png)
![Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate](/img/structure/B6352299.png)
![Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate](/img/structure/B6352306.png)
![Methyl 3-[(3-ethoxypropyl)amino]butanoate](/img/structure/B6352309.png)
![Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate](/img/structure/B6352313.png)
![Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate](/img/structure/B6352317.png)
![Methyl 3-[(3-methylbutyl)amino]butanoate](/img/structure/B6352328.png)
